molecular formula C14H13Cl2N3 B1378130 1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 1394040-29-9

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

Cat. No. B1378130
M. Wt: 294.2 g/mol
InChI Key: MFOLAAHXDJTELW-UHFFFAOYSA-N
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Description

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 1394040-29-9 . It has a molecular weight of 294.18 . The IUPAC name for this compound is 1-benzyl-7-chloro-1H-benzimidazol-2-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13 (11)18 (14 (16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2, (H2,16,17);1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

1. Transformation into Benzimidazole Derivatives

The compound has been used in the transformation of certain benzodiazepines into benzimidazole derivatives. This process involves ring contraction with aromatic primary amines and is significant in the field of heterocyclic chemistry due to the wide applications of benzimidazoles in pharmaceuticals and agrochemicals (Aotsuka et al., 1991).

2. Role in Aminoalkylation of Benzotriazole

1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride is relevant in the aminoalkylation of benzotriazole. This reaction is vital for producing derivatives with potential applications in various fields including material science and medicinal chemistry (Katritzky et al., 1987).

3. Environmental and Biological Impact Studies

Studies have been conducted to understand the environmental and biological impacts of benzotriazole and benzothiazole derivatives. Such research is crucial for assessing the ecological footprint and potential health risks of these compounds (Asimakopoulos et al., 2013).

4. Evaluation in Corrosion Inhibition

The derivatives of benzimidazole, which can be synthesized from compounds like 1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride, have been evaluated as corrosion inhibitors. This is a significant area of research in material science and engineering (Tang et al., 2013).

5. Involvement in Pharmaceutical Research

Compounds like 1-Benzyl-7-Chloro-1H-1,3-Benzodiazol-2-Amine Hydrochloride are integral in synthesizing various pharmaceutical compounds. These include novel antitumor benzothiazoles, highlighting the compound's importance in medicinal chemistry (Bradshaw et al., 2002).

properties

IUPAC Name

1-benzyl-7-chlorobenzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3.ClH/c15-11-7-4-8-12-13(11)18(14(16)17-12)9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLAAHXDJTELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)N=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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